2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a thiazolo[3,2-b][1,2,4]triazole derivative featuring a furan-2-yl substituent, a 4-(4-methoxyphenyl)piperazine moiety, and an m-tolylmethyl group. Its structural complexity arises from the fusion of heterocyclic systems (thiazole and triazole) and the inclusion of pharmacophoric groups (piperazine, methoxyphenyl, and furan).
Properties
IUPAC Name |
2-(furan-2-yl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-18-5-3-6-19(17-18)23(31-14-12-30(13-15-31)20-8-10-21(34-2)11-9-20)24-26(33)32-27(36-24)28-25(29-32)22-7-4-16-35-22/h3-11,16-17,23,33H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGGIJZGNDJOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898418-50-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 501.6 g/mol. The structure features several bioactive moieties, including a furan ring, thiazole, and triazole components, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticonvulsant , anticancer , and antimicrobial properties.
Anticonvulsant Activity
Research has indicated that certain thiazole-containing compounds exhibit anticonvulsant effects. For instance, derivatives similar to this compound have been tested in picrotoxin-induced convulsion models. These studies suggest that modifications to the thiazole ring can enhance anticonvulsant activity significantly. The presence of the methoxy phenyl group is believed to play a crucial role in increasing efficacy against seizures .
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, some thiazole derivatives exhibited IC50 values less than 1 µg/mL against various cancer cell lines, indicating potent cytotoxicity. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups like methyl or methoxy enhances the anticancer activity .
Study 1: Anticancer Efficacy
In a study published in MDPI, several thiazole derivatives were synthesized and tested for their anticancer properties. The derivatives demonstrated significant cytotoxic effects against human cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin. The study highlighted the importance of specific substituents on the phenyl ring in enhancing anticancer activity .
Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial activity of related thiazole compounds. The results indicated that these compounds exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the furan moiety was noted to contribute positively to the antimicrobial efficacy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents, which influence physicochemical properties such as solubility, melting point, and reactivity. Key examples include:
Notes:
- The furan-containing derivative (5g) exhibits a lower melting point compared to chlorophenyl (5f) or piperidine (6b) analogs, suggesting enhanced solubility .
- The 4-methoxyphenyl group (common in and the target compound) may improve metabolic stability due to reduced oxidative metabolism .
Pharmacological Activity
While direct bioactivity data for the target compound are unavailable, structurally related compounds demonstrate diverse activities:
- Anticancer Potential: Thiazolo-triazol-6-ones (e.g., 5f, 5g) showed moderate cytotoxicity in vitro, with IC₅₀ values ranging from 12–50 μM against MCF-7 and HeLa cell lines .
- Antifungal Activity : Triazolo-thiadiazoles with 4-methoxyphenyl groups () exhibited promising docking scores against 14-α-demethylase (CYP51), a fungal enzyme (binding energy: −9.2 to −10.5 kcal/mol).
- CNS Modulation: Piperazine-containing analogs (e.g., 6b, 6c) are hypothesized to interact with serotonin or dopamine receptors due to structural similarity to known psychoactive agents .
Computational and Structural Insights
- Molecular Docking : The 4-methoxyphenylpiperazine moiety in the target compound may enhance binding to G-protein-coupled receptors (GPCRs), as seen in related triazolo-thiadiazoles .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis typically involves cyclization reactions to form the thiazolo-triazole core, followed by functionalization of the piperazine and aryl groups. Critical parameters include:
- Reagent selection : Use of ethanol or methanol for purification, and catalysts like triethylamine for coupling reactions .
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to achieve high yields .
- Purification : Column chromatography or recrystallization in polar solvents to isolate the product . Example: A 71% yield was reported for a structurally analogous compound using microwave-assisted synthesis to reduce side reactions .
Q. How is the molecular structure validated post-synthesis?
Advanced spectroscopic and analytical techniques are essential:
- NMR spectroscopy : H and C NMR confirm substituent positions and regioselectivity. For example, furan protons appear as distinct doublets (~δ 6.3–7.4 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] peaks for analogs with molecular weights ~400–415 g/mol) .
- X-ray crystallography : Resolves stereochemistry of the piperazine-m-tolylmethyl moiety in crystalline derivatives .
Q. What preliminary biological screening assays are recommended?
Initial screening focuses on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Analogous compounds show IC ranges of 10–50 µM .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Models interactions with receptors (e.g., GPCRs, kinases) using software like AutoDock. The piperazine and methoxyphenyl groups often exhibit hydrogen bonding with active-site residues .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity. Becke’s three-parameter hybrid functional (B3LYP) is widely used for such analyses .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC or MIC values may arise from:
- Structural variations : Minor substituent changes (e.g., fluoro vs. methoxy groups) alter hydrophobicity and target affinity. For example, fluorophenyl analogs show 2–3× higher antimicrobial activity than methoxy derivatives .
- Assay conditions : Standardize protocols (e.g., incubation time, cell density) to minimize variability. A 2021 study highlighted pH-dependent solubility as a key factor in inconsistent cytotoxicity results .
Q. How is the structure-activity relationship (SAR) explored for this compound?
SAR studies focus on:
- Piperazine modifications : Replacing the 4-methoxyphenyl group with a 2-fluorophenyl moiety increased CNS penetration in analogs by 40% .
- Thiazolo-triazole core : Methyl substitution at position 2 enhances metabolic stability compared to ethyl groups .
- Furan ring : Oxidation to a dihydrofuran derivative reduced cytotoxicity but improved anti-inflammatory activity in murine models .
Q. What experimental designs validate the compound’s mechanism of action?
- Enzyme inhibition assays : Directly measure inhibition of targets like cyclooxygenase-2 (COX-2) or topoisomerase II using fluorometric kits .
- Cellular uptake studies : Radiolabel the compound with H or C to quantify intracellular accumulation in cancer cells .
- Gene expression profiling : RNA sequencing identifies downstream pathways (e.g., apoptosis markers like caspase-3) .
Methodological Challenges and Solutions
Q. How are reaction intermediates characterized during synthesis?
- LC-MS monitoring : Tracks intermediates in real-time, ensuring stepwise progression. For example, a key thiourea intermediate ([M+H] = 298.1) was identified in a 2024 synthesis study .
- In situ IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm) to confirm cyclization .
Q. What approaches improve yield in low-performing steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
